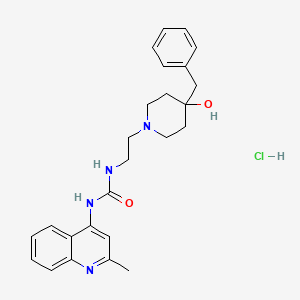

Palosuran hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2.ClH/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20;/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRLVUHHXKVQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Palosuran Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palosuran (B1678358) hydrochloride (also known as ACT-058362) is a potent, selective, and orally active antagonist of the urotensin-II (UT) receptor.[1][2] Urotensin-II, a cyclic peptide, is recognized as the most potent vasoconstrictor in mammals and its receptor is a G protein-coupled receptor (GPCR), formerly known as GPR14.[2][3] The urotensin system has been implicated in a variety of physiological and pathological processes, including cardiovascular regulation, renal function, and metabolic diseases.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of Palosuran hydrochloride, summarizing key experimental data and outlining the methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Urotensin-II Receptor Antagonism

This compound exerts its effects by competitively binding to the UT receptor, thereby blocking the actions of the endogenous ligand, urotensin-II.[2][5] This antagonism has been demonstrated across various in vitro and in vivo experimental systems.

Receptor Binding Affinity

Palosuran demonstrates high affinity for the human UT receptor. Radioligand binding assays have been crucial in quantifying this interaction.

Table 1: In Vitro Binding Affinity of Palosuran

| Assay Type | Cell Line/Tissue | Receptor Species | Ligand | IC50 / Ki | Reference |

| Radioligand Binding | CHO cell membranes | Human (recombinant) | ¹²⁵I-U-II | 3.6 nM (IC50) | [1] |

| Radioligand Binding | TE 671 cells | Human (natural) | ¹²⁵I-U-II | 46.2 nM (IC50) | [1] |

| Radioligand Binding | CHO cells | Human (recombinant) | ¹²⁵I-U-II | 86 nM (IC50) | [1] |

| Radioligand Binding | Rat UT receptor | Rat | ¹²⁵I-U-II | >100-fold less potent than on human | [2] |

| Radioligand Binding | Monkey UT receptor | Monkey | ¹²⁵I-U-II | High affinity | [6] |

Functional Antagonism

Beyond simple binding, Palosuran effectively inhibits the downstream signaling cascades initiated by urotensin-II binding to its receptor. Key functional assays have confirmed its antagonistic properties.

Table 2: In Vitro Functional Antagonism of Palosuran

| Assay Type | Cell Line | Receptor Species | Effect Measured | IC50 | Reference |

| Ca²⁺ Mobilization | CHO cells | Human UT receptor | Inhibition of U-II induced Ca²⁺ mobilization | 17 nM | [1] |

| Ca²⁺ Mobilization | CHO cells | Rat UT receptor | Inhibition of U-II induced Ca²⁺ mobilization | >10000 nM | [1] |

| MAPK Phosphorylation | TE-671 or CHO cells | Human UT receptor | Inhibition of U-II induced MAPK phosphorylation | - | [2][5] |

| Aortic Ring Contraction | Isolated rat aortic rings | Rat | Inhibition of U-II induced contraction | pD'(2) value of 5.2 | [2] |

Signaling Pathways Modulated by Palosuran

By blocking the UT receptor, Palosuran inhibits the activation of several key downstream signaling pathways that are implicated in the pathophysiology of various diseases. The primary signaling cascades affected include:

-

Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Calcium (Ca²⁺) Mobilization: Urotensin-II binding to the Gq/11-coupled UT receptor activates PLC, leading to the production of IP3 and subsequent release of intracellular calcium. Palosuran blocks this increase in intracellular calcium.[1][2]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The UT receptor can also signal through the MAPK pathway, which is involved in cell growth, proliferation, and inflammation. Palosuran has been shown to inhibit urotensin-II-induced MAPK phosphorylation.[2][3][5]

-

RhoA/Rho-kinase (ROCK) Pathway: This pathway is crucial in regulating vascular tone and cellular contraction. Urotensin-II can activate the RhoA/ROCK pathway, and Palosuran's antagonism can modulate this signaling.[3][7]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and metabolism. The urotensin system can influence this pathway, and by extension, Palosuran can modulate its activity.[3][8]

Palosuran's antagonistic action on the UT receptor.

Experimental Protocols

A detailed understanding of the methodologies employed is critical for interpreting the data on Palosuran's mechanism of action.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of a compound for its receptor.

Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, U2OS, or CHO) stably or transiently expressing the human, rat, or monkey UT receptor.[6]

-

Incubation: Membranes are incubated with a fixed concentration of radiolabeled urotensin-II (e.g., [¹²⁵I]hU-II) and a range of concentrations of unlabeled Palosuran.[5]

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Workflow for a calcium mobilization assay.

Detailed Methodology:

-

Cell Culture: Cells expressing the UT receptor (e.g., recombinant CHO cells) are cultured in appropriate media.[5]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-3 AM).[5]

-

Pre-incubation: The cells are then incubated with various concentrations of Palosuran for a specified period.[5]

-

Stimulation: A fixed concentration of urotensin-II is added to the cells to induce calcium mobilization.[5]

-

Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.[5]

-

Data Analysis: The IC50 value is calculated from the concentration-response curve for Palosuran's inhibition of the urotensin-II-induced calcium signal.

MAPK Phosphorylation Assay

This assay assesses the inhibitory effect of Palosuran on a key downstream signaling event.

Detailed Methodology:

-

Cell Culture and Starvation: Cells expressing the UT receptor (e.g., TE-671 or recombinant CHO cells) are seeded and grown. Before the experiment, cells are starved of serum to reduce basal MAPK activity.[5]

-

Pre-incubation and Stimulation: Cells are pre-incubated with different concentrations of Palosuran, followed by stimulation with a fixed concentration of urotensin-II.[5]

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Detection: The levels of phosphorylated MAPK (e.g., pERK1/2) are measured, typically using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with phospho-specific antibodies.[5]

-

Data Analysis: The IC50 for the inhibition of MAPK phosphorylation is determined from the concentration-response data.

In Vivo Pharmacology

The effects of Palosuran have been investigated in various animal models, providing insights into its potential therapeutic applications.

Table 3: In Vivo Effects of Palosuran

| Animal Model | Species | Dose | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | Rat | 300 mg/kg/day (p.o.) for 16 weeks | Improved survival, increased insulin (B600854), slowed the increase in glycemia, glycosylated hemoglobin, and serum lipids. | [1] |

| Renal ischemia-reperfusion | Rat | - | Restored renal blood flow and increased it above baseline. | [1] |

| Hypertensive patients with type 2 diabetic nephropathy | Human | 125 mg BID for 4 weeks | Did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow. | [9] |

| Diet-treated patients with Type 2 diabetes | Human | 125 mg BID for 4 weeks | Did not affect insulin secretion or sensitivity. | [10][11] |

| Dexamethasone-induced skeletal muscle atrophy | Mouse | - | Ameliorated muscle atrophy. | [8] |

| Bile duct-ligated cirrhotic rats | Rat | 10 mg/kg (i.v.) or 30 mg/kg/day (p.o.) | Decreased portal pressure and increased renal blood flow and sodium excretion. | [12] |

| Streptozotocin-induced diabetic rats (corpora cavernosa) | Rat | 300 mg/kg/day for 6 weeks | Reduced U-II expression and produced a direct relaxant response in corpora cavernosa. | [7] |

Clinical Development and Future Directions

While preclinical studies in animal models of diabetic nephropathy and other conditions showed promise, the clinical efficacy of Palosuran in hypertensive patients with type 2 diabetic nephropathy was not demonstrated.[6][9] Studies in patients with type 2 diabetes also did not show an effect on insulin secretion or sensitivity.[10][11] These findings have raised questions about the translatability of the preclinical data and the role of the urotensin system in these specific human pathologies.[9] The development of Palosuran for these indications appears to have been discontinued.[4]

However, the extensive research on Palosuran has significantly advanced our understanding of the urotensin-II system. The detailed characterization of its mechanism of action provides a valuable framework for the development of future UT receptor antagonists for other potential therapeutic areas where this system may play a more critical role.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the urotensin-II receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, including calcium mobilization and MAPK activation. While its clinical development for diabetic nephropathy has not been successful, the wealth of data generated from studies on Palosuran continues to be a valuable resource for researchers in the field of G protein-coupled receptor pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palosuran sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonizing urotensin receptor is a novel therapeutic strategy for glucocorticoid‐induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemodynamic effects of urotensin II and its specific receptor antagonist palosuran in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Palosuran Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palosuran hydrochloride (formerly ACT-058362) is a potent and selective, orally active antagonist of the human urotensin-II (U-II) receptor.[1][2] Urotensin-II is recognized as one of the most potent vasoconstrictors in mammals, implicating it in the pathophysiology of various cardiovascular and renal diseases.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and a proposed synthetic pathway based on available literature. Visualizations of the relevant signaling pathway and a conceptual experimental workflow are also provided to facilitate a comprehensive understanding of this compound.

Discovery and Rationale

Palosuran was identified through a chemical optimization program aimed at discovering potent and specific antagonists for the human urotensin-II (UT) receptor, a G-protein coupled receptor formerly known as GPR14.[2][3] The rationale for developing such an antagonist stems from the potent vasoconstrictive and profibrotic effects of U-II, which are implicated in the pathogenesis of cardiovascular diseases such as hypertension and heart failure, as well as renal conditions like diabetic nephropathy.[3][4][5] Palosuran emerged as a lead compound with high affinity for the human UT receptor, demonstrating potential as a therapeutic agent to counteract the detrimental effects of endogenous U-II.[2][3]

Mechanism of Action

This compound exerts its pharmacological effects by competitively antagonizing the binding of urotensin-II to its receptor.[2] This interaction blocks the downstream signaling cascades initiated by U-II. The binding of U-II to the UT receptor, which is coupled to Gq/11 proteins, typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including vasoconstriction, cell proliferation, and fibrosis.[3]

Palosuran has been shown to inhibit U-II-induced calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation, key events in the U-II signaling pathway.[2]

Signaling Pathway of Urotensin-II

Caption: Urotensin-II signaling pathway and the inhibitory action of Palosuran.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of Palosuran

| Parameter | Cell Line/Tissue | Species | Value | Reference |

| IC50 (Receptor Binding) | CHO cells expressing human UT receptor | Human | 3.6 nM | [1] |

| TE 671 cells (natural human UT receptor) | Human | 46.2 nM | [1] | |

| Recombinant CHO cells | Human | 86 nM | [1] | |

| IC50 (Ca2+ Mobilization) | CHO cells expressing human UT receptor | Human | 17 nM | [1] |

| CHO cells expressing rat UT receptor | Rat | >10,000 nM | [1] | |

| IC50 (MAPK Phosphorylation) | Recombinant CHO cells | Human | 150 nM | [1] |

| pD'(2) (Inhibition of Contraction) | Isolated rat aortic rings | Rat | 5.2 | [2] |

Table 2: Pharmacokinetic Parameters of Palosuran in Humans

| Parameter | Dose | Population | Value | Reference |

| Tmax (median) | 5-2000 mg (single dose) | Healthy Males | ~1 and 4 hours (two peaks) | [6] |

| 125 mg BID (multiple doses) | Type 2 Diabetes Patients | 3.0 h (0.67-4.3) | [7] | |

| t1/2 (apparent terminal) | 5-2000 mg (single dose) | Healthy Males | ~20 hours | [6] |

| Cmax (geometric mean) | 125 mg BID (multiple doses) | Type 2 Diabetes Patients | 180 ng/mL (125, 260) | [7] |

| AUCτ (geometric mean) | 125 mg BID (multiple doses) | Type 2 Diabetes Patients | 581 ng·h/mL (422, 800) | [7] |

| Urinary Excretion (unchanged) | 5-2000 mg (single dose) | Healthy Males | Limited | [6] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

Synthesis of 4-Amino-2-methylquinoline

-

Doebner-von Miller reaction: Aniline is reacted with crotonaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to yield 2-methylquinoline.

-

Nitration: 2-Methylquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 4-nitro-2-methylquinoline.

-

Reduction: The nitro group of 4-nitro-2-methylquinoline is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford 4-amino-2-methylquinoline.

Synthesis of 1-(2-Aminoethyl)-4-benzyl-4-hydroxypiperidine

-

Protection of the ketone: 1-Benzyl-4-piperidone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the ketone as a ketal.

-

Alkylation: The protected piperidine (B6355638) is then reacted with a suitable two-carbon electrophile, such as 2-bromoethanol, after deprotonation with a strong base like n-butyllithium, to introduce the hydroxyethyl (B10761427) side chain.

-

Deprotection and Ring Opening: The ketal protecting group is removed under acidic conditions, which can also facilitate the formation of the amino group from a suitable precursor if a different alkylating agent was used. Alternatively, a multi-step process involving conversion of the alcohol to an amine via a mesylate and azide (B81097) intermediate followed by reduction can be employed.

Final Coupling and Salt Formation

-

Formation of the isocyanate: 4-Amino-2-methylquinoline is reacted with a phosgene (B1210022) equivalent, such as triphosgene, in an inert solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form 2-methyl-4-isocyanatoquinoline.

-

Urea formation: The isocyanate intermediate is then reacted with 1-(2-aminoethyl)-4-benzyl-4-hydroxypiperidine in an aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) to form the urea linkage, yielding Palosuran free base.

-

Salt formation: The resulting Palosuran free base is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrochloric acid in ether to precipitate this compound, which can then be collected by filtration and dried.

Key Experimental Protocols

Urotensin-II Receptor Binding Assay

This protocol is adapted from the methodology described by Clozel et al. (2004).[2]

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human urotensin-II receptor are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane suspension.

-

Add 50 µL of various concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled U-II (for non-specific binding).

-

Add 50 µL of radiolabeled [125I]-Urotensin-II (final concentration ~20-50 pM).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism).

-

Calcium Mobilization Assay

This protocol is based on the principles of fluorescence-based calcium detection in response to GPCR activation.

-

Cell Culture and Plating:

-

CHO cells expressing the human urotensin-II receptor are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

-

-

Dye Loading:

-

The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

-

Compound Addition and Measurement:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Various concentrations of this compound are added to the wells, followed by a fixed concentration of urotensin-II to stimulate the cells.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

IC50 values for the inhibition of the U-II-induced calcium signal are calculated using a dose-response curve fitting algorithm.

-

Experimental Workflow for Antagonist Characterization

Caption: Conceptual workflow for the characterization of Palosuran.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human urotensin-II receptor. Its discovery has provided a valuable pharmacological tool for investigating the roles of the urotensinergic system in health and disease. While preclinical studies in animal models of diabetic nephropathy showed promise, clinical trials in humans have yielded mixed results, highlighting the complexities of translating findings from animal models to human pathophysiology.[4][5][8] This technical guide has summarized the key aspects of Palosuran's discovery, mechanism of action, and synthesis, providing a comprehensive resource for researchers in the field of drug development. Further research may yet uncover specific patient populations or therapeutic niches where urotensin-II receptor antagonism with compounds like Palosuran could offer clinical benefits.

References

- 1. EP1802604A1 - 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea as crystalline sulfate salt - Google Patents [patents.google.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. 2-Aminomethyl piperidines as novel urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2001045694A1 - Urotensin-ii receptor antagonists - Google Patents [patents.google.com]

- 5. Development of potent and selective small-molecule human Urotensin-II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fedoa.unina.it [fedoa.unina.it]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US9340575B2 - Agonists and antagonists of the urotensinergic system - Google Patents [patents.google.com]

Palosuran Hydrochloride: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Palosuran (B1678358) hydrochloride (ACT-058362), a potent and selective antagonist of the urotensin-II (UT) receptor. This guide details its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies for its study.

Chemical Structure and Properties

Palosuran hydrochloride is the hydrochloride salt of Palosuran. Its chemical and physical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea hydrochloride | [1] |

| Synonyms | ACT-058362 hydrochloride | [2] |

| CAS Number | 2469274-58-4 | [2] |

| Chemical Formula | C₂₅H₃₁ClN₄O₂ | [2] |

| Molecular Weight | 454.99 g/mol | [2] |

| SMILES String | Cl.Cc1cc(NC(=O)NCCN2CCC(O)(Cc3ccccc3)CC2)c2ccccc2n1 | [3] |

A summary of the known physicochemical properties of Palosuran and its hydrochloride salt is presented in the following table.

| Property | Value | Reference |

| Physical Appearance | White to off-white solid | [4] |

| Solubility | DMSO: >50 mg/mL (109.89 mM) H₂O: 7.14 mg/mL (15.69 mM) Ethanol: ≥2.25 mg/mL | [4][5][6] |

| Storage Temperature | Powder: -20°C In solvent: -80°C | [2][4] |

| logP (calculated) | 3.73 | [7] |

Pharmacokinetic Properties

Palosuran has been evaluated in both preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters.

Human Pharmacokinetics (Oral Administration)

| Parameter | Value | Reference |

| Tmax (time to maximum concentration) | ~1-4 hours (two peaks observed) | [8] |

| Terminal Elimination Half-life (t½) | Approximately 20-25 hours | [8][9] |

| Accumulation Factor (multiple doses) | ~1.7 - 2.5 | [6][9] |

| Urinary Excretion (unchanged) | < 3% | [9] |

Pharmacokinetic Parameters in Diet-Treated Type 2 Diabetes Patients (125 mg b.i.d.)

| Parameter | Value (Geometric Mean, 95% CI) | Reference |

| Cmax (maximum concentration) | 180 ng/mL (125, 260) | [10] |

| AUCτ (Area under the curve over a dosing interval) | 581 ng·h/mL (422, 800) | [10] |

| Tmax (median, range) | 3.0 h (0.67, 4.3) | [10] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). Urotensin-II is a potent vasoconstrictor, and its receptor is implicated in various cardiovascular and renal diseases.[11][12] Palosuran competitively inhibits the binding of urotensin-II to the UT receptor.[11]

The UT receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[10][13] Activation of the UT receptor by urotensin-II initiates a signaling cascade that includes:

-

Activation of Phospholipase C (PLC).[10]

-

PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

-

IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[10]

-

DAG, along with elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[10][13]

-

These signaling events can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and p38 MAPK.[2][5][14]

By blocking the initial binding of urotensin-II, this compound inhibits these downstream signaling events.[11][15][16]

References

- 1. Inhibition of A-Type K+ Channels by Urotensin-II Induces Sensory Neuronal Hyperexcitability Through the PKCα-ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. journals.plos.org [journals.plos.org]

- 8. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 10. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 11. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urotensin-II - Wikipedia [en.wikipedia.org]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. medchemexpress.com [medchemexpress.com]

- 16. apexbt.com [apexbt.com]

Palosuran Hydrochloride: A Technical Overview of Urotensin-II Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Palosuran (B1678358) hydrochloride (also known as ACT-058362), a potent and selective antagonist of the urotensin-II (U-II) receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor peptide identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular and renal systems.[1][2][3] This document details the mechanism of action of Palosuran, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.

The Urotensin-II System

The urotensin-II system comprises the peptide ligand U-II, its related peptide (URP), and the G protein-coupled receptor, the urotensin (UT) receptor, formerly known as GPR14.[4][5][6] U-II, a cyclic 11-amino acid peptide, exerts a powerful vasoconstrictive effect, exceeding that of endothelin-1.[6] The UT receptor is widely expressed in various tissues, including the heart, vascular smooth muscle cells, endothelial cells, kidneys, and the central nervous system.[6][7]

Elevated plasma levels of U-II and increased expression of the UT receptor have been associated with several disease states, including heart failure, renal dysfunction, diabetes, and hypertension.[3][5][8][9] Specifically, in human diabetic nephropathy, the gene expression of U-II and its receptor were found to be increased by 45-fold and nearly 2,000-fold, respectively, compared to control tissue, suggesting a significant role in the pathogenesis of this disease.[5][8]

Urotensin-II Receptor Signaling Pathways

Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[1][4][10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][4] This signaling cascade is central to many of the physiological effects of U-II, including vasoconstriction and cell proliferation.[6][11] Further downstream, U-II has been shown to activate other signaling pathways, including the RhoA/Rho kinase (ROCK) and mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular growth and fibrosis.[6][11]

Palosuran Hydrochloride: Mechanism of Action

This compound is a potent and specific antagonist of the human UT receptor.[2] It competitively inhibits the binding of radiolabeled U-II to both natural and recombinant cells expressing the human UT receptor, demonstrating high affinity in the low nanomolar range.[2][12] Interestingly, the mode of antagonism appears to be dependent on the experimental conditions. While prolonged incubation times reveal a competitive mode of antagonism, in functional assays with shorter incubation periods, Palosuran behaves as an apparent noncompetitive inhibitor.[2][12]

Palosuran effectively inhibits U-II-induced downstream signaling, including calcium mobilization and MAPK phosphorylation.[2][12] It is important to note that Palosuran exhibits species selectivity, with a binding inhibitory potency that is over 100-fold lower on the rat UT receptor compared to the human receptor.[2][12]

Quantitative Data

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Activity of Palosuran

| Parameter | Cell Line/System | Species | Value | Reference |

| Binding Affinity (IC50) | ||||

| 125I-U-II Binding | CHO cell membranes (recombinant) | Human | 3.6 nM | [13][14] |

| 125I-U-II Binding | TE-671 cells (natural) | Human | 46.2 nM | [13] |

| 125I-U-II Binding | CHO cells (recombinant) | Human | 86 nM | [13] |

| Functional Antagonism (IC50) | ||||

| U-II-induced Ca2+ Mobilization | CHO cells (recombinant) | Human | 17 nM | [13] |

| U-II-induced Ca2+ Mobilization | CHO cells (recombinant) | Rat | >10,000 nM | [13] |

| U-II-induced MAPK Phosphorylation | CHO cells (recombinant) | Human | 150 nM | [13] |

| Functional Antagonism (pD'2) | ||||

| U-II-induced Contraction | Isolated Aortic Rings | Rat | 5.2 | [2] |

Table 2: Pharmacokinetics of Palosuran in Humans

| Parameter | Population | Dose | Cmax | AUC | t1/2 | Reference |

| Single Ascending Dose | Healthy Males | 5 - 500 mg (oral) | Dose-proportional increase | Dose-proportional increase | ~20 hours | [15] |

| Multiple Dose | Healthy Males | Up to 500 mg b.i.d. | More than dose-proportional increase | More than dose-proportional increase | ~25 hours | [16][17] |

| Multiple Dose | Type 2 Diabetes Patients | 125 mg b.i.d. | 180 ng/mL | 581 ng·h/mL | Not Reported | [18][19] |

Table 3: Key Preclinical and Clinical Efficacy Findings

| Model/Population | Treatment Regimen | Key Findings | Reference |

| Preclinical | |||

| Rat Renal Ischemia Model | 10 mg/kg/h (i.v.) | Prevented post-ischemic renal vasoconstriction and acute renal failure. | [2][7] |

| Streptozotocin-induced Diabetic Rats | 300 mg/kg/day (p.o.) for 16 weeks | Improved survival, increased insulin (B600854), slowed hyperglycemia, increased renal blood flow, and delayed proteinuria. | [20] |

| Clinical | |||

| Macroalbuminuric Diabetic Patients | 125 mg b.i.d. for 13.5 days | 24.3% reduction in 24-hour urinary albumin excretion rate. No effect on renal hemodynamics. | [21] |

| Type 2 Diabetes Patients (diet-treated) | 125 mg b.i.d. for 4 weeks | No effect on insulin secretion or sensitivity. | [18][19] |

| Hypertensive Patients with Type 2 Diabetic Nephropathy | 125 mg b.i.d. for 4 weeks | No significant effect on albuminuria, blood pressure, or glomerular filtration rate. | [22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Palosuran.

This assay quantifies the affinity of a compound for a specific receptor.

-

Preparation: Membranes are prepared from cells (e.g., CHO or TE-671) expressing the human or rat UT receptor.[12][23]

-

Incubation: A constant concentration of radiolabeled ligand (e.g., 125I-U-II, 20 pM) is incubated with the cell membranes.[12]

-

Competition: Increasing concentrations of the unlabeled competitor (Palosuran or unlabeled U-II) are added to the incubation mixture.[12]

-

Equilibration: The mixture is incubated for a defined period (e.g., 4-8 hours) to allow binding to reach equilibrium.[12][23]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.[24]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Analysis: Data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Cell Loading: UT receptor-expressing cells (e.g., CHO) are plated in 96-well plates and loaded with a fluorescent calcium indicator (e.g., Fluo-3 or Fluo-4) for 1 hour at 37°C.[12][23]

-

Washing: Cells are washed to remove excess dye.[23]

-

Antagonist Pre-incubation: Serial dilutions of Palosuran are added to the cells and incubated for a short period (e.g., 20 minutes).[12]

-

Agonist Stimulation: A fixed concentration of the agonist (human U-II, e.g., 30 nM) is added to the wells.[12]

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured immediately using a fluorometric imaging plate reader (FLIPR).[12][23]

-

Analysis: The IC50 value is calculated, representing the concentration of Palosuran required to inhibit 50% of the maximal U-II-induced calcium response.

This animal model is used to assess the protective effects of a compound against ischemia-reperfusion injury in the kidney.

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Ischemia Induction: The left renal artery is clamped for a set duration (e.g., 45 minutes) to induce ischemia. The clamp is then removed to allow reperfusion.[12]

-

Treatment: Palosuran (e.g., 10 mg/kg/h) or vehicle is administered intravenously before, during, and after the ischemic period.[12]

-

Monitoring: Key parameters such as renal blood flow and mean arterial blood pressure are continuously monitored.[12]

-

Functional Assessment: At the end of the experiment (e.g., 24 hours post-reperfusion), kidney function is assessed by measuring glomerular filtration rate (e.g., via creatinine (B1669602) clearance) and plasma creatinine levels.[12]

-

Histology: Kidneys are harvested for histological examination to assess the degree of tissue damage (e.g., tubulointerstitial lesions).[7]

This outlines a typical study design to evaluate the efficacy of Palosuran in a relevant patient population.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study is often employed.[22]

-

Patient Population: Hypertensive patients with type 2 diabetes and macroalbuminuria (e.g., 24-hour albuminuria >0.5 and <3.0 g) who are already on standard-of-care treatment (e.g., an ACE inhibitor or ARB).[21][22]

-

Treatment Periods: Patients receive both Palosuran (e.g., 125 mg b.i.d.) and a matching placebo for a defined period each (e.g., 4 weeks), separated by a washout period.[22]

-

Primary Endpoint: The primary measure of efficacy is the change in the 24-hour urinary albumin excretion rate.[21]

-

Secondary Endpoints: Other parameters measured include changes in blood pressure, glomerular filtration rate, and renal plasma flow.[22]

-

Safety and Tolerability: Adverse events, vital signs, ECGs, and clinical laboratory parameters are monitored throughout the study.[15]

Summary and Conclusion

This compound is a well-characterized, potent antagonist of the human urotensin-II receptor. Preclinical studies demonstrated promising protective effects in models of renal disease and diabetes.[2][20] However, clinical trials in patients with diabetic nephropathy and type 2 diabetes have yielded mixed results, with one study showing a modest reduction in albuminuria but others showing no significant effects on key renal, hemodynamic, or metabolic parameters.[18][21][22] The discrepancy between preclinical promise and clinical outcomes may be related to factors such as species differences in receptor affinity, complex pathophysiology, and potentially suboptimal dosing in clinical settings.[25] Despite the challenges, the investigation of Palosuran has significantly advanced the understanding of the urotensin-II system's role in human disease and provides a valuable pharmacological tool for ongoing research in this area.

References

- 1. Urotensin-II - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 5. Increased expression of urotensin II and urotensin II receptor in human diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound Datasheet DC Chemicals [dcchemicals.com]

- 15. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scite.ai [scite.ai]

- 17. researchgate.net [researchgate.net]

- 18. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The urotensin-II receptor antagonist palosuran improves pancreatic and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacodynamics and pharmacokinetics of the urotensin II receptor antagonist palosuran in macroalbuminuric, diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Pharmacology of Palosuran (ACT-058362): A Urotensin-II Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Palosuran (B1678358) (ACT-058362) is a potent and selective, orally active non-peptide antagonist of the human urotensin-II (U-II) receptor (UT receptor).[1][2][3] Urotensin-II is recognized as one of the most potent vasoconstrictors in mammals and is implicated in the pathophysiology of various cardiovascular and renal diseases.[2][3] Palosuran has been investigated for its therapeutic potential in conditions such as diabetic nephropathy. This technical guide provides a comprehensive overview of the pharmacology of Palosuran, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development.

Introduction

Urotensin-II (U-II) exerts its biological effects through the G-protein coupled receptor GPR14, now designated as the UT receptor.[2][3] The U-II/UT receptor system is expressed in a wide range of tissues, including the cardiovascular system, kidneys, and central nervous system. Its activation has been linked to vasoconstriction, cell proliferation, and fibrosis, suggesting its involvement in the progression of cardiovascular and renal diseases. Consequently, antagonism of the UT receptor has emerged as a promising therapeutic strategy.

Palosuran (ACT-058362), with the chemical name 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate (B86663) salt, was developed as a specific antagonist of the human UT receptor.[2][3] Preclinical studies have demonstrated its efficacy in animal models of renal disease.[3] This document serves as a detailed technical resource on the pharmacology of Palosuran for scientists and researchers in the field of drug development.

Mechanism of Action

Palosuran functions as a competitive antagonist of the human UT receptor.[2][3] It specifically binds to the UT receptor, thereby preventing the binding of the endogenous ligand, urotensin-II. This blockade inhibits the downstream signaling cascades initiated by U-II activation of its receptor. The primary signaling pathway of the UT receptor involves its coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the RhoA/Rho kinase (ROCK) pathway, ultimately resulting in cellular responses such as vasoconstriction and cell proliferation.[4] Palosuran effectively inhibits these U-II-induced signaling events, including calcium mobilization and MAPK phosphorylation.[2][3]

Signaling Pathway of Urotensin-II Receptor Antagonism by Palosuran

Caption: U-II signaling and Palosuran's inhibitory action.

In Vitro Pharmacology

The in vitro activity of Palosuran has been characterized through various assays, demonstrating its high affinity and functional antagonism at the human UT receptor.

Quantitative In Vitro Data

| Parameter | Cell Line/Tissue | Species | Value | Reference(s) |

| Receptor Binding | ||||

| IC50 | CHO cell membranes (recombinant) | Human | 3.6 nM | [5] |

| IC50 | TE 671 cells | Human | 46.2 nM | [5] |

| IC50 | CHO cells (recombinant) | Human | 86 nM | [5] |

| Ki | CHO cell membranes (recombinant) | Human | 5 nM | [6] |

| Ki | CHO cells (intact) | Human | 272 nM | [6] |

| Functional Assays | ||||

| IC50 (Ca2+ Mobilization) | CHO cells (recombinant) | Human | 17 nM | [5] |

| IC50 (Ca2+ Mobilization) | CHO cells (recombinant) | Human | 323 ± 67 nM | [6] |

| IC50 (Ca2+ Mobilization) | CHO-K1 cells (recombinant) | Rat | >10,000 nM | [5] |

| IC50 (MAPK Phosphorylation) | CHO cells (recombinant) | Human | 150 nM | [5] |

| pD'(2) (Aortic Ring Contraction) | Isolated Aortic Rings | Rat | 5.2 | [2][3] |

Detailed Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of Palosuran for the UT receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the UT receptor binding assay.

Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human UT receptor.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of ¹²⁵I-labeled urotensin-II and varying concentrations of Palosuran in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Equilibration: Incubate the mixture for a prolonged period (e.g., 8 hours) at room temperature to ensure equilibrium is reached, as Palosuran's competitive antagonism is revealed with longer incubation times.[2][3]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (GF/C) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of Palosuran that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of Palosuran to inhibit U-II-induced increases in intracellular calcium.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the calcium mobilization assay.

Protocol:

-

Cell Culture: Seed CHO cells stably expressing the human UT receptor into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Pre-incubate the cells with various concentrations of Palosuran for a defined period.

-

Stimulation: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Add a fixed concentration of urotensin-II to stimulate the cells.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the IC50 value of Palosuran for the inhibition of the U-II-induced calcium response by plotting the peak fluorescence response against the concentration of Palosuran.

This Western blot-based assay assesses the inhibitory effect of Palosuran on U-II-induced phosphorylation of ERK1/2.

Experimental Workflow: MAPK Phosphorylation Assay

Caption: Workflow for the MAPK phosphorylation assay.

Protocol:

-

Cell Culture and Starvation: Culture CHO cells expressing the human UT receptor to near confluency and then serum-starve them overnight to reduce basal MAPK activity.

-

Treatment: Pre-treat the cells with different concentrations of Palosuran for 20 minutes.[5]

-

Stimulation: Stimulate the cells with a fixed concentration of urotensin-II for a short period (e.g., 5-10 minutes).

-

Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: Block the membrane and then probe with a primary antibody specific for phosphorylated ERK1/2. Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2. Determine the IC50 value for Palosuran's inhibition of U-II-induced ERK1/2 phosphorylation.

In Vivo Pharmacology

The in vivo efficacy of Palosuran has been primarily demonstrated in a rat model of renal ischemia.

Rat Model of Renal Ischemia

Intravenous administration of Palosuran (10 mg/kg/h) in rats was shown to prevent the "no-reflow" phenomenon following renal artery clamping.[3] This treatment prevented the subsequent development of acute renal failure and the histological consequences of ischemia without causing a decrease in blood pressure.[3]

Detailed Experimental Protocol: Rat Renal Ischemia-Reperfusion Injury Model

-

Animal Preparation: Male Wistar rats are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline laparotomy is performed to expose the renal arteries.

-

Ischemia Induction: The left renal artery is occluded with a non-traumatic arterial clamp for a defined period (e.g., 45 minutes) to induce ischemia. The contralateral (right) kidney may be removed (nephrectomy) either prior to or at the time of ischemia induction to exacerbate the injury to the remaining kidney.

-

Drug Administration: Palosuran or vehicle is administered intravenously, often as a continuous infusion starting before the ischemic period and continuing into the reperfusion phase.

-

Reperfusion: The arterial clamp is removed to allow for reperfusion of the kidney.

-

Post-operative Monitoring and Sample Collection: Animals are monitored for a set period (e.g., 24-48 hours) after reperfusion. Blood and urine samples are collected to measure markers of renal function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

-

Histological Analysis: At the end of the experiment, the kidneys are harvested, fixed, and processed for histological examination to assess the degree of tissue damage.

Pharmacokinetics

The pharmacokinetic profile of Palosuran has been evaluated in healthy male subjects and in patients with diabetic nephropathy.

Pharmacokinetic Parameters in Healthy Male Subjects (Single Ascending Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 5 mg - 2000 mg | Dose-proportional increase up to 500 mg | ~1 and ~4 (two peaks) | Dose-proportional increase up to 500 mg | ~20 |

Data summarized from a single ascending dose study.[1]

Pharmacokinetic Parameters in Healthy Male Subjects (Multiple Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | AUCτ (ng·h/mL) | t1/2 (h) | Accumulation Factor |

| Multiple doses up to 500 mg b.i.d. | More than dose-proportional increase | ~1 and ~4 (two peaks) | More than dose-proportional increase | ~25 | ~2.5 |

Data summarized from a multiple-dose study.[7][8]

Pharmacokinetic Parameters in Macroalbuminuric, Diabetic Patients

| Dose | Tmax (h) | Accumulation Factor |

| 125 mg b.i.d. | ~1 | 1.7 |

Data summarized from a study in diabetic patients.[9]

Pharmacokinetic Summary

-

Absorption: Palosuran is rapidly absorbed after oral administration, exhibiting a plasma concentration-time profile with two peaks, typically around 1 and 4 hours post-dose.[1]

-

Metabolism: The metabolic pathways of Palosuran have not been detailed in the provided search results.

-

Elimination: The apparent terminal elimination half-life is approximately 20-25 hours.[1][7]

-

Excretion: Urinary excretion of unchanged Palosuran is limited, accounting for less than 3% of the administered dose.[7][8]

-

Dose Proportionality: In single-dose studies, AUC and Cmax increased proportionally with doses up to 500 mg.[1] In multiple-dose studies, a more than dose-proportional increase in AUCτ and Cmax was observed with increasing doses.[7][8]

-

Accumulation: Steady-state concentrations are reached after 4-5 days of twice-daily dosing, with an accumulation factor of approximately 2.5 in healthy subjects and 1.7 in diabetic patients.[7][9]

Clinical Studies and Tolerability

In early-phase clinical trials, Palosuran has been generally well-tolerated in healthy male subjects at single oral doses up to 2000 mg and in multiple-dose regimens up to 500 mg twice daily.[1][7][8] No serious or dose-related adverse events were reported, and no clinically significant effects on vital signs, clinical laboratory parameters, or electrocardiography were observed.[1]

In a study involving macroalbuminuric, diabetic patients, Palosuran (125 mg twice daily for 13.5 days) was well-tolerated and resulted in a clinically significant reduction in the 24-hour urinary albumin excretion rate.[9] However, no effect was observed on renal hemodynamic parameters.[9]

Conclusion

Palosuran (ACT-058362) is a potent and selective antagonist of the human urotensin-II receptor with a well-characterized in vitro and in vivo pharmacological profile. It effectively blocks the U-II signaling pathway, demonstrating potential therapeutic benefits in preclinical models of renal disease. Its pharmacokinetic profile supports twice-daily oral administration. While early clinical data suggested a good safety profile and potential efficacy in reducing albuminuria in diabetic patients, further clinical development would be necessary to establish its role in the treatment of cardiovascular and renal diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the pharmacology of Palosuran and the therapeutic potential of urotensin-II receptor antagonism.

References

- 1. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. Pharmacodynamics and pharmacokinetics of the urotensin II receptor antagonist palosuran in macroalbuminuric, diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Sparsentan: A Dual Endothelin and Angiotensin Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sparsentan (B1681978), also known as RE-021, is a first-in-class, orally active, single-molecule dual endothelin angiotensin receptor antagonist (DEARA).[1] It exhibits high-affinity antagonism for both the endothelin A (ETA) receptor and the angiotensin II type 1 (AT1) receptor.[2] This dual mechanism of action targets two key pathways implicated in the progression of chronic kidney diseases, offering a more comprehensive therapeutic approach than single-pathway blockade.[3] Sparsentan has received regulatory approval for the treatment of primary immunoglobulin A nephropathy (IgAN) and has been extensively studied in focal segmental glomerulosclerosis (FSGS). This guide provides a comprehensive overview of the biological activities of sparsentan, including its mechanism of action, quantitative pharmacological data, and summaries of key clinical trial protocols and outcomes.

Introduction

Chronic kidney diseases, such as IgA nephropathy and FSGS, are characterized by progressive loss of kidney function, often leading to end-stage renal disease. Two key signaling pathways, the renin-angiotensin system (RAS) and the endothelin system, are known to play crucial roles in the pathophysiology of these diseases. Angiotensin II, acting through the AT1 receptor, and endothelin-1 (B181129) (ET-1), acting through the ETA receptor, contribute to vasoconstriction, inflammation, fibrosis, and proteinuria, all of which promote kidney damage.[3]

Sparsentan was developed to simultaneously inhibit both of these pathological pathways. By combining the structural elements of an AT1 receptor antagonist (irbesartan) and a biphenylsulfonamide ETA receptor antagonist, sparsentan provides a dual-acting therapeutic agent in a single molecule.[4]

Mechanism of Action

Sparsentan competitively binds to and inhibits both the ETA and AT1 receptors.[2] This dual antagonism leads to a reduction in the downstream signaling cascades activated by ET-1 and angiotensin II. The key biological effects of this dual blockade in the context of kidney disease include:

-

Reduction of Proteinuria: By mitigating glomerular hypertension, reducing inflammation, and preserving podocyte structure and function, sparsentan significantly reduces the leakage of protein into the urine.[3]

-

Anti-inflammatory Effects: Inhibition of both pathways leads to a decrease in the expression of pro-inflammatory cytokines and chemokines in the kidneys.[3]

-

Anti-fibrotic Effects: Sparsentan attenuates the signaling that promotes the proliferation of mesangial cells and the excessive deposition of extracellular matrix, thereby reducing glomerulosclerosis and interstitial fibrosis.[3]

-

Hemodynamic Effects: The dual blockade results in vasodilation of both afferent and efferent glomerular arterioles, leading to a reduction in intraglomerular pressure.[3]

The following diagram illustrates the dual mechanism of action of sparsentan.

Quantitative Pharmacological Data

The affinity of sparsentan for the ETA and AT1 receptors has been characterized in preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Receptor | Value | Reference |

| Ki | Human AT1 Receptor | 0.36 nM | [2] |

| Ki | Human ETA Receptor | 12.8 nM | [2] |

| Selectivity | >500-fold over ETB and AT2 receptors | [2] |

Ki: Inhibitory constant, a measure of binding affinity.

Preclinical and Clinical Studies

Sparsentan has undergone extensive evaluation in both preclinical models and human clinical trials for IgA nephropathy and FSGS.

Key Clinical Trials

The efficacy and safety of sparsentan have been primarily evaluated in the PROTECT and DUET clinical trials.

-

PROTECT Study (IgA Nephropathy): A Phase 3, randomized, double-blind, active-controlled study comparing the efficacy and safety of sparsentan to irbesartan (B333) in adults with IgAN.[5]

-

DUET Study (FSGS): A Phase 2, randomized, double-blind, active-controlled, dose-escalation study evaluating the efficacy and safety of sparsentan versus irbesartan in patients with FSGS.[6]

The following diagram outlines the general workflow of these clinical trials.

Summary of Clinical Trial Data

The following tables summarize the key efficacy data from the PROTECT and DUET studies.

Table 1: PROTECT Study (IgA Nephropathy) - Interim Analysis at 36 Weeks

| Endpoint | Sparsentan | Irbesartan | p-value | Reference |

| Mean reduction in proteinuria from baseline | -49.8% | -15.1% | <0.0001 | [3] |

Table 2: DUET Study (FSGS) - 8-Week Double-Blind Period

| Endpoint | Sparsentan (pooled doses) | Irbesartan | p-value | Reference |

| Mean reduction in urine protein-to-creatinine ratio (UP/C) from baseline | -45% | -19% | 0.006 | [6] |

| Proportion of patients achieving FSGS partial remission endpoint (FPRE) | 28% | 9% | 0.04 | [6] |

FPRE: UP/C ≤1.5 g/g and >40% reduction from baseline.

Experimental Protocols

Detailed experimental protocols for the characterization of sparsentan are proprietary. However, this section provides representative methodologies for the key in vitro assays used to determine the biological activity of dual endothelin and angiotensin receptor antagonists.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for its target receptors.

Objective: To measure the ability of sparsentan to displace a radiolabeled ligand from the ETA and AT1 receptors.

Materials:

-

Cell membranes prepared from cell lines overexpressing human ETA or AT1 receptors.

-

Radioligand: e.g., [125I]-ET-1 for ETA receptors and [125I]-Angiotensin II for AT1 receptors.

-

Sparsentan at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

Incubate the cell membranes with the radioligand and varying concentrations of sparsentan in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of sparsentan that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To determine the functional antagonist activity of sparsentan at the ETA and AT1 receptors.

Materials:

-

Intact cells expressing ETA or AT1 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: ET-1 for ETA receptors and Angiotensin II for AT1 receptors.

-

Sparsentan at various concentrations.

-

Fluorescence plate reader.

Method:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of sparsentan.

-

Stimulate the cells with a fixed concentration of the respective agonist (ET-1 or Angiotensin II).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Generate dose-response curves for the inhibition of the agonist-induced calcium signal by sparsentan.

-

Calculate the IC50 value, representing the concentration of sparsentan that causes 50% inhibition of the agonist response.

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay (General Protocol)

This assay assesses the inhibition of downstream signaling pathways activated by the ETA and AT1 receptors.

Objective: To determine if sparsentan can block agonist-induced phosphorylation of MAPK (e.g., ERK1/2).

Materials:

-

Cells expressing ETA or AT1 receptors.

-

Agonist: ET-1 or Angiotensin II.

-

Sparsentan at various concentrations.

-

Lysis buffer.

-

Antibodies specific for phosphorylated MAPK and total MAPK.

-

Western blotting apparatus and reagents.

Method:

-

Starve the cells to reduce basal MAPK phosphorylation.

-

Pre-treat the cells with varying concentrations of sparsentan.

-

Stimulate the cells with the respective agonist for a defined period.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with antibodies against phosphorylated MAPK to detect the activated form.

-

Probe the same membrane with antibodies against total MAPK to normalize for protein loading.

-

Quantify the band intensities to determine the extent of inhibition of MAPK phosphorylation by sparsentan.

Conclusion

Sparsentan is a novel dual endothelin and angiotensin receptor antagonist with a well-defined mechanism of action and demonstrated clinical efficacy in reducing proteinuria in patients with IgA nephropathy and FSGS. Its ability to target two key pathological pathways simultaneously represents a significant advancement in the treatment of chronic kidney diseases. The quantitative pharmacological data and the results from robust clinical trials provide a strong foundation for its therapeutic use. Further research and long-term follow-up from ongoing studies will continue to elucidate the full potential of sparsentan in preserving kidney function and improving patient outcomes.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. IgA Nephropathy Patient Baseline Characteristics in the Sparsentan PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Palosuran Hydrochloride: A Technical Review for Drug Development Professionals

An In-depth Guide to the Pharmacology, Mechanism of Action, and Clinical Evaluation of a Urotensin-II Receptor Antagonist

Introduction

Palosuran (B1678358) hydrochloride (also known as ACT-058362) is a potent and specific, orally active, non-peptidic antagonist of the human urotensin-II (U-II) receptor.[1][2][3] Urotensin-II is recognized as one of the most potent vasoconstrictors identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly in cardiovascular and renal systems.[2][4] This technical guide provides a comprehensive review of the existing literature on Palosuran hydrochloride, focusing on its mechanism of action, pharmacological properties, and clinical development. The information is tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Palosuran exerts its pharmacological effects by competitively binding to the urotensin-II receptor (UT receptor), a G protein-coupled receptor (formerly known as GPR14).[2][3] By blocking the binding of the endogenous ligand U-II, Palosuran inhibits the downstream signaling cascade. This includes the inhibition of U-II-induced intracellular calcium mobilization and the phosphorylation of mitogen-activated protein kinase (MAPK).[1][2]

The antagonism of the U-II/UT receptor system by Palosuran has been shown to have potential therapeutic effects, including the prevention of renal vasoconstriction and improvement of renal function in preclinical models.[2][5]

Urotensin-II Signaling Pathway and Palosuran's Point of Intervention

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 5. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Palosuran Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Palosuran hydrochloride, a potent and selective urotensin-II (UT) receptor antagonist. This document consolidates key molecular data, outlines its mechanism of action, presents detailed experimental protocols from foundational research, and visualizes its role in relevant signaling pathways.

Core Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| Chemical Formula | C25H31ClN4O2 | [1][2] |

| Molecular Weight | 454.99 g/mol | [1][2][3] |

| CAS Number | 2469274-58-4 | [1][2] |

| Synonyms | ACT-058362 hydrochloride | [1][2] |

Mechanism of Action

This compound functions as a competitive antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor. Urotensin-II is recognized as one of the most potent vasoconstrictors in humans. By binding to the UT receptor, this compound effectively blocks the binding of urotensin-II, thereby inhibiting its downstream physiological effects.

Key inhibitory actions of this compound include:

-

Inhibition of Calcium Mobilization: It prevents the urotensin-II-induced release of intracellular calcium.

-

Inhibition of MAPK Phosphorylation: It blocks the phosphorylation of mitogen-activated protein kinase (MAPK), a key step in cell signaling for proliferation and hypertrophy.

Signaling Pathways

This compound's antagonism of the UT receptor interrupts key signaling cascades. The following diagrams illustrate its point of intervention.

Key Experimental Protocols

The following sections provide detailed methodologies for foundational in vitro and in vivo studies of this compound.

In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the human urotensin-II receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human UT receptor.

-

Radioligand: [125I]-Urotensin-II.

-

Procedure:

-

Prepare cell membranes from the CHO-hUT cell line.

-

Incubate the cell membranes with a constant concentration of [125I]-U-II.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate the mixture to allow for competitive binding.

-

Separate the bound and free radioligand via filtration.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific binding of [125I]-U-II.

-

2. Calcium Mobilization Assay

-

Objective: To assess the functional antagonism of this compound on U-II-induced intracellular calcium release.

-

Cell Line: CHO cells expressing either human or rat UT receptors.

-

Reagents: A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM), Urotensin-II.

-

Procedure:

-

Culture the cells in a suitable microplate.

-

Load the cells with the calcium indicator dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of Urotensin-II.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

-

Determine the inhibitory effect of this compound on the U-II-induced calcium signal.

-

3. MAPK Phosphorylation Assay

-

Objective: To evaluate the effect of this compound on the U-II-induced MAPK signaling pathway.

-

Cell Line: Recombinant CHO cells expressing the human UT receptor.

-

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere.

-

Starve the cells in a serum-free medium to reduce basal MAPK activity.

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with Urotensin-II for a specified time.

-

Lyse the cells and collect the protein extracts.

-